molecular formula C17H26N2O3S B11261520 3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butanamide

3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butanamide

Cat. No.: B11261520
M. Wt: 338.5 g/mol
InChI Key: QUBBUASPQQZZBA-UHFFFAOYSA-N
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Description

3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of the propylsulfonyl group: This step involves sulfonylation, where a sulfonyl chloride reacts with the quinoline derivative in the presence of a base.

    Attachment of the butanamide group: This can be done through an amide coupling reaction, where the quinoline derivative reacts with a butanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline core.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-N-butyl-3-methylbutanamide: Similar structure but lacks the quinoline core.

    3-methyl-N-(2-phenylethylidene)-1-butanamine: Contains a different functional group and lacks the sulfonyl group.

Uniqueness

3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is unique due to its combination of a quinoline core, a propylsulfonyl group, and a butanamide group. This unique structure contributes to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C17H26N2O3S

Molecular Weight

338.5 g/mol

IUPAC Name

3-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide

InChI

InChI=1S/C17H26N2O3S/c1-4-10-23(21,22)19-9-5-6-14-12-15(7-8-16(14)19)18-17(20)11-13(2)3/h7-8,12-13H,4-6,9-11H2,1-3H3,(H,18,20)

InChI Key

QUBBUASPQQZZBA-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC(C)C

Origin of Product

United States

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